molecular formula C20H18ClN3O6S2 B15123209 N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B15123209
M. Wt: 496.0 g/mol
InChI Key: IJZIRVQGRLMQPL-UHFFFAOYSA-N
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Description

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a chemical compound with the molecular formula C20H18ClN3O6S2 and a molecular weight of 495.96 g/mol. This compound is known for its utility in various research applications due to its unique structural properties.

Preparation Methods

The synthesis of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding sulfoxides or sulfones.

Scientific Research Applications

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) can be compared with similar compounds such as:

    N,N’-(4,5-Dinitro-1,2-phenylene)bis(4-methylbenzenesulfonamide): This compound has two nitro groups, which may result in different reactivity and applications.

    4,4’-(4-Nitro-1,3-phenylene)bis(oxy)bis(3-chloro-1-(trifluoromethyl)benzene):

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) stands out due to its specific combination of functional groups, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-[3-chloro-2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H18ClN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-17-11-12-18(24(25)26)19(21)20(17)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3

InChI Key

IJZIRVQGRLMQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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